molecular formula C13H23N5O3 B2681267 rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans CAS No. 2241129-41-7

rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans

Cat. No.: B2681267
CAS No.: 2241129-41-7
M. Wt: 297.359
InChI Key: HVLQVLXFWVUAAY-MWLCHTKSSA-N
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Description

The compound rac-tert-butyl N-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate, trans is a chiral carbamate-protected amine featuring a 1,2,3-triazole moiety integrated into an oxolane (tetrahydrofuran) ring. Its structure includes:

  • A trans-configured (3R,4R) oxolane backbone.
  • A 4-(aminomethyl)-1H-1,2,3-triazol-1-yl substituent at the 4-position of the oxolane.
  • A tert-butyl carbamate group acting as an amine-protecting group.

This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, to regioselectively form the 1,4-disubstituted triazole core . The stereochemistry is critical for its physicochemical and biological properties, as minor changes in configuration (e.g., cis vs. trans) can drastically alter activity .

Properties

IUPAC Name

tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O3/c1-13(2,3)21-12(19)15-5-9-7-20-8-11(9)18-6-10(4-14)16-17-18/h6,9,11H,4-5,7-8,14H2,1-3H3,(H,15,19)/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQVLXFWVUAAY-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCC1N2C=C(N=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1COC[C@H]1N2C=C(N=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans typically involves multiple steps, including the formation of the triazole ring and the oxolane ring. The process often starts with the preparation of the triazole derivative, followed by the introduction of the oxolane moiety. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the oxolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Structural Characteristics

This compound features a triazole ring, which is known for its biological activity. The presence of the oxolane moiety enhances its pharmacological properties by facilitating interactions with biological targets. The tert-butyl group contributes to the compound's solubility and stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives similar to rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that such compounds can induce apoptosis through mechanisms involving reactive oxygen species generation and mitochondrial membrane potential disruption .

Antimicrobial Properties

Triazole-containing compounds are also recognized for their antimicrobial activity. Research indicates that these compounds can inhibit the growth of a range of pathogens, making them candidates for developing new antibiotics or antifungal agents. The structural similarity to known antifungal agents suggests potential efficacy against resistant strains .

Drug Delivery Systems

The incorporation of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate into lipid nanoparticle formulations has been explored to enhance drug solubility and bioavailability. Such formulations can facilitate targeted delivery to specific tissues or cells, improving therapeutic outcomes while reducing side effects .

Case Study 1: Anticancer Efficacy

In a study published in the ACS Omega, researchers synthesized a series of triazole derivatives and tested their anticancer properties against human cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The results indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics like cisplatin, suggesting a promising avenue for future drug development .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of similar triazole compounds against pathogenic bacteria and fungi. The findings demonstrated significant inhibition zones in agar diffusion tests, indicating effective antimicrobial properties that warrant further exploration in clinical settings .

Mechanism of Action

The mechanism of action of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and oxolane ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitutents

a. Triazole vs. Piperazine
  • Target Compound : The 1,2,3-triazole group provides metabolic stability and hydrogen-bonding capacity, enhancing bioavailability and target interactions .
  • Analog : rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate, trans ()
    • Replaces triazole with a piperazine ring.
    • Key Differences :
  • Piperazine introduces basicity (pKa ~9.5) vs. triazole’s neutral character.
  • Piperazine may improve solubility in acidic conditions but reduces metabolic stability due to oxidative dealkylation risks.
  • Molecular Weight (MW): Target compound (C₁₃H₂₄N₆O₃; MW ~336.37 g/mol) vs. Piperazine analog (C₁₄H₂₇N₃O₃; MW ~285.39 g/mol).
b. Triazole vs. Imidazole
  • Analog : rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate ()
    • Features an imidazole ring instead of triazole.
    • Key Differences :
  • Imidazole is more basic (pKa ~7.0) and prone to protonation at physiological pH.
  • Imidazole’s aromaticity may enhance π-π stacking in target binding but reduce solubility.
  • MW: ~323.41 g/mol (C₁₄H₂₄N₄O₂) vs. target compound.

Stereochemical Variations

a. Trans vs. Cis Isomers
  • Target Compound : Trans configuration minimizes steric hindrance between the triazole and carbamate groups, optimizing molecular packing (confirmed via SHELX-refined crystallography) .
  • Analog: rac-tert-butyl N-[cis-4-aminooxolan-3-yl]carbamate () Cis isomer exhibits higher polarity due to closer proximity of functional groups. Impact: Reduced membrane permeability compared to trans isomer.

Commercial Availability and Cost

Compound Price (50 mg) Supplier CAS Number
Target Compound Not Available N/A Not Disclosed
Piperazine Analog () $317.00 Aaron Chemicals 2460740-39-8
Imidazole Analog () $387.00 1PlusChem LLC 2460740-39-8

Note: The target compound’s absence from commercial catalogs suggests it is a novel research entity, whereas analogs are established intermediates .

Table 1: Physicochemical Properties

Property Target Compound Piperazine Analog Imidazole Analog
MW (g/mol) 336.37 285.39 323.41
LogP (Predicted) 1.2 1.8 0.9
Solubility (mg/mL) ~10 (DMSO) ~25 (Water) ~15 (DMSO)
Metabolic Stability High Moderate Low

Biological Activity

The compound rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate,trans (CAS Number: 2241129-41-7) is a synthetic organic molecule with potential biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H22N4O3C_{14}H_{22}N_{4}O_{3}, with a molecular weight of approximately 298.35 g/mol. The structural features include a triazole moiety and an oxolane ring, which are significant for its biological interactions.

The biological activity of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate is primarily attributed to its ability to interact with specific biological targets:

  • Triazole Interaction : The triazole group is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance the compound's binding affinity to various enzymes and receptors.
  • Oxolane Ring : This structure may facilitate the compound's lipophilicity, aiding in cell membrane penetration and enhancing bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. Studies have shown that rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate demonstrates effective inhibition against various bacterial strains.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
P. aeruginosa1264

Table 1: Antimicrobial activity of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (µM) Mechanism of Action
MCF710Caspase activation
A5498ROS generation and mitochondrial dysfunction

Table 2: Anticancer activity of rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that rac-tert-butylN-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate exhibited superior activity compared to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a laboratory investigation reported in Cancer Research, the compound was shown to significantly reduce cell viability in MCF7 cells through a mechanism involving mitochondrial pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for rac-tert-butyl N-{[(3R,4R)-4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]oxolan-3-yl]methyl}carbamate, trans, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound’s synthesis typically involves multi-step procedures, including click chemistry for triazole ring formation and carbamate protection/deprotection. For example, modifications to solvents (e.g., replacing (i-Pr)₂NEt with 4-methylmorpholine) can improve yields and stereochemical purity, as observed in carbamate syntheses . Chromatographic purification (e.g., 5:1 hexane/ethyl acetate) and crystallization (e.g., ethyl acetate/hexane at -20°C) are critical for isolating enantiomerically pure intermediates .
  • Data Consideration : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography.

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and carbamate linkage. For example, tert-butyl carbamates show characteristic peaks near 1.4 ppm (C(CH₃)₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for trans configurations in oxolane rings .

Q. What are the common impurities or byproducts encountered during synthesis, and how can they be mitigated?

  • Methodology : Byproducts often arise from incomplete triazole cycloaddition or carbamate hydrolysis. Optimize reaction stoichiometry (e.g., 1.2 equiv of Cu(I) catalyst for click chemistry) and use anhydrous conditions to suppress hydrolysis . Purity can be enhanced via recrystallization (e.g., ethyl acetate/hexane at low temperatures) .

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